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molecular formula C11H11BrO B1279687 6-Bromo-2,2-dimethyl-2H-chromene CAS No. 82305-04-2

6-Bromo-2,2-dimethyl-2H-chromene

Cat. No. B1279687
M. Wt: 239.11 g/mol
InChI Key: FHBXFINOQUIMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05677324

Procedure details

To a solution of 6-bromo-2,2-dimethyl-2H-benzo[b]pyran (see J. Med. Chem., 33, 3028 [1990]) (5.0 g) in dry tetrahydrofuran (100 ml) at -70° C. under nitrogen was added, dropwise, a 1.6M solution of n-butyllithium in hexane (17 ml). The reaction mixture was stirred at -70° C. for 15 minutes then treated with an excess of finely ground solid CO2. The reaction was further stirred for one hour, the solvent evaporated in vacuo and the residue taken up in ethyl acetate and washed with dilute aqueous hydrochloric acid. The organic layer was concentrated in vacuo to a solid which was triturated with hexane to provide a white solid, 1.6 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:13]=[CH:12][C:5]2[O:6][C:7]([CH3:11])([CH3:10])[CH:8]=[CH:9][C:4]=2[CH:3]=1.C([Li])CCC.[C:19](=[O:21])=[O:20]>O1CCCC1.CCCCCC>[CH3:10][C:7]1([CH3:11])[O:6][C:5]2[CH:12]=[CH:13][C:2]([C:19]([OH:21])=[O:20])=[CH:3][C:4]=2[CH:9]=[CH:8]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC2=C(OC(C=C2)(C)C)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
17 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at -70° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was further stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
WASH
Type
WASH
Details
washed with dilute aqueous hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo to a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with hexane
CUSTOM
Type
CUSTOM
Details
to provide a white solid, 1.6 g

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC1(C=CC2=C(O1)C=CC(=C2)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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